Technical Guide: Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Technical Guide: Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Topic: Synthesis Pathway of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Executive Summary
This technical guide details the total synthesis of 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid , a specialized fluorinated building block. This molecule combines a polar dicarboxylic acid headgroup with a hydrophobic, lipophobic perfluorinated tail (
The synthesis is designed to be modular, utilizing a convergent Malonic Ester Synthesis pathway. The core challenge addressed here is the construction of the semi-fluorinated electrophile (4,4,5,5,6,6,6-heptafluorohexyl iodide) and its subsequent coupling to the malonate backbone without inducing elimination or decarboxylation prior to the final step.
Retrosynthetic Analysis
The strategic disconnection relies on the classical alkylation of a stabilized enolate. The target molecule is dissected into two primary precursors: Diethyl malonate and the fluorinated alkylating agent 1-iodo-4,4,5,5,6,6,6-heptafluorohexane .
Pathway Logic:
-
C-C Bond Formation: The C2-C3 bond (relative to the malonate) is formed via
attack of the sodium enolate of diethyl malonate on the primary alkyl iodide. -
Spacer Construction: The 3-carbon hydrocarbon spacer is generated via radical addition of heptafluoropropyl iodide (
) to allyl acetate, followed by reductive deiodination and functional group interconversion.
Figure 1: Retrosynthetic disconnection showing the convergence of the perfluorinated tail and the malonate headgroup.[1]
Phase 1: Synthesis of the Fluoroalkyl Electrophile
Objective: Synthesize 1-iodo-4,4,5,5,6,6,6-heptafluorohexane.
Challenge: Direct alkylation with short perfluoroalkyl chains is difficult due to the electron-withdrawing nature of fluorine, which deactivates
Step 1.1: Radical Addition to Allyl Acetate
We utilize a radical chain reaction initiated by AIBN to couple heptafluoropropyl iodide with allyl acetate.
-
Reagents: Heptafluoropropyl iodide (
), Allyl Acetate, AIBN (Azobisisobutyronitrile). -
Mechanism: The perfluoroalkyl radical (
) adds to the terminal carbon of the alkene. The resulting radical abstracts iodine from the starting material.
Protocol:
-
In a pressure vessel or heavy-walled flask, mix
(1.0 equiv) and Allyl Acetate (1.1 equiv). -
Add AIBN (0.05 equiv).
-
Degas the solution with
sparging for 15 minutes to remove oxygen (radical scavenger). -
Heat to 80°C for 6–8 hours.
-
Result: 2-iodo-4,4,5,5,6,6,6-heptafluorohexyl acetate. (Note: The iodine adds to the internal carbon).
Step 1.2: Reductive Deiodination & Hydrolysis
The secondary iodine introduced in the previous step is removed to establish the saturated alkyl chain.
-
Reagents: Tributyltin hydride (
) or Zinc/Acetic Acid ( ), followed by NaOH. -
Green Alternative: Use
dust (3.0 equiv) in glacial acetic acid at reflux for 4 hours. This effectively reduces the C-I bond to C-H. -
Hydrolysis: After reduction, treat the crude acetate with 10% NaOH (aq) and methanol (1:1) at room temperature for 2 hours to cleave the acetate group.
-
Purification: Extract with ether, dry over
, and distill. -
Product: 4,4,5,5,6,6,6-Heptafluorohexan-1-ol .
Step 1.3: Conversion to Alkyl Iodide
Convert the alcohol to the primary iodide, which is a superior leaving group for the malonic ester synthesis.
-
Reagents: Iodine (
), Triphenylphosphine ( ), Imidazole, DCM. -
Protocol:
-
Dissolve
(1.2 equiv) and Imidazole (1.5 equiv) in dry DCM ( ). -
Add
(1.2 equiv) portion-wise. -
Add 4,4,5,5,6,6,6-Heptafluorohexan-1-ol (1.0 equiv) dropwise.
-
Stir at room temperature for 3 hours.
-
Workup: Filter off solid phosphine oxide byproducts (if precipitated) or wash with saturated
(to remove excess iodine). Concentrate and purify via flash chromatography (Hexanes/EtOAc). -
Yield Target: >85% conversion to 1-iodo-4,4,5,5,6,6,6-heptafluorohexane .
-
Phase 2: Malonic Ester Synthesis
Objective: Couple the fluoroalkyl tail to the malonate backbone.
Step 2.1: Enolate Formation and Alkylation
Strict anhydrous conditions are required to prevent hydrolysis of the ester or quenching of the enolate.
Reagents Table:
| Reagent | Equiv | Role | Notes |
|---|---|---|---|
| Diethyl Malonate | 1.2 | Nucleophile | Excess prevents dialkylation |
| Sodium Ethoxide (NaOEt) | 1.1 | Base | Prepared in situ or 21% wt in EtOH |
| Fluoroalkyl Iodide (from Phase 1) | 1.0 | Electrophile | Limiting reagent |
| Ethanol (Dry) | Solvent | Medium | Must be anhydrous |
Detailed Protocol:
-
Preparation of NaOEt: Dissolve Sodium metal (1.1 equiv) in anhydrous Ethanol under Argon flow. Wait until all evolution of
gas ceases. -
Enolate Formation: Cool the solution to
. Add Diethyl Malonate (1.2 equiv) dropwise over 20 minutes. Stir for an additional 30 minutes to ensure complete deprotonation. -
Alkylation: Add 1-iodo-4,4,5,5,6,6,6-heptafluorohexane (1.0 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (disappearance of iodide). -
Workup:
-
Cool to room temperature.[2]
-
Remove ethanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in Diethyl Ether and Water.
-
Separate the organic layer, wash with Brine, and dry over
. -
Concentrate to obtain crude Diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate .
-
Purification: Vacuum distillation is recommended to remove excess diethyl malonate.
-
Phase 3: Hydrolysis and Isolation
Objective: Convert the diester to the final dicarboxylic acid.
Step 3.1: Saponification
Unlike standard esters, fluorinated derivatives can be lipophilic. The use of a co-solvent (THF or Ethanol) is mandatory.
Protocol:
-
Dissolve the diester in a mixture of THF:Water (1:1) .
-
Add NaOH (solid, 4.0 equiv).
-
Heat to 60°C for 4 hours. (Avoid vigorous reflux to prevent potential thermal decarboxylation of the forming malonic acid, although the salt form is stable).
-
Check: The solution should become homogeneous.
Step 3.2: Acidification and Crystallization
-
Cool the reaction mixture to
. -
Carefully acidify with 6M HCl to pH 1.
-
Extraction: Extract exhaustively with Ethyl Acetate (
). (The dicarboxylic acid is polar; salting out the aqueous layer with NaCl may improve recovery). -
Drying: Dry organic phase over
and concentrate. -
Final Purification: Recrystallize from a Benzene/Hexane mixture or minimal hot water if solubility permits.
-
Final Product: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid .
Process Visualization
The following diagram outlines the complete forward synthesis workflow.
Figure 2: Forward synthesis workflow from raw materials to final dicarboxylic acid.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
NMR: Distinct signals for the
group (approx -81 ppm) and the two groups (approx -115 to -128 ppm). The absence of Iodine-adjacent signals confirms the success of the reduction step. -
NMR:
-
Triplet at
ppm (1H) for the methine proton of the malonic acid core. -
Multiplets at
ppm for the propyl spacer protons ( ). -
Broad singlet at
ppm for the carboxylic acid protons ( ).
-
-
Mass Spectrometry (ESI-): Look for the
peak corresponding to the mono-anion of the dicarboxylic acid.
References
-
Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides.[3] Part III. Reaction of perfluoroalkyl iodides with alkenes initiated by AIBN. Journal of Fluorine Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Malonic Ester Synthesis).
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.
- Stuart, A. M. (2008). Fluorous Synthesis. Current Opinion in Drug Discovery & Development.
